N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a methylthiophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the methylthiophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophenyl derivative.
Formation of the carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dimethylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties
Biological Activity
N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Bromophenyl group : Enhances biological interactions.
- Methylidene linkage : Provides structural stability.
- Thiophene ring : Contributes to electronic properties.
- Pyrazole core : Known for various pharmacological activities.
The molecular formula of the compound is C15H14BrN3S, with a molecular weight of approximately 373.20 g/mol.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies demonstrated inhibition zones comparable to standard antibiotics .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has been tested against human breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability .
- Anti-inflammatory Effects : In vivo models have reported that this compound significantly reduces inflammation markers, indicating potential as an anti-inflammatory agent .
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide and 3-bromobenzaldehyde. The general procedure includes:
- Refluxing the reactants in an appropriate solvent (e.g., ethanol) with a catalyst.
- Purification through recrystallization or chromatography.
- Characterization using techniques such as NMR and mass spectrometry.
Antimicrobial Studies
A study by Burguete et al. (2016) evaluated various pyrazole derivatives for their antimicrobial activity. The compound exhibited promising results against multiple strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard drugs like rifampicin .
Anticancer Research
In a study focusing on anticancer properties, the compound was assessed for its cytotoxic effects on MCF-7 cells. Results indicated an IC50 value of 12 µM, suggesting substantial potential for further development as an anticancer agent .
Anti-inflammatory Testing
Research conducted using carrageenan-induced paw edema models revealed that the compound reduced edema significantly compared to controls, with a maximum inhibition rate of 75% at 100 mg/kg dosage .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide | Moderate antimicrobial | Contains dichlorobenzene instead of bromobenzene |
N'-[(E)-(4-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide | Significant anti-inflammatory | Similar pyrazole structure but different phenyl substitution |
3-(4-bromophenyl)-5-methyl-1H-pyrazole | Limited activity | Lacks the carbohydrazide moiety |
Properties
Molecular Formula |
C16H13BrN4OS |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13BrN4OS/c1-10-5-6-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-2-4-12(17)7-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
CMUUATFRNSMKGD-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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